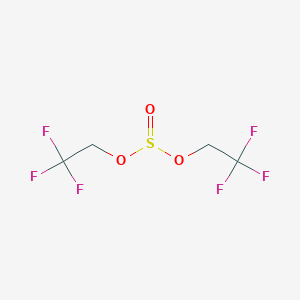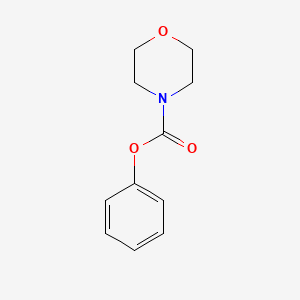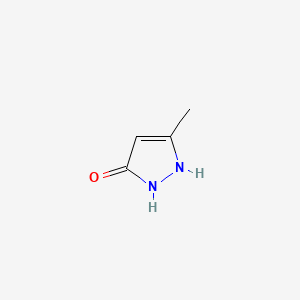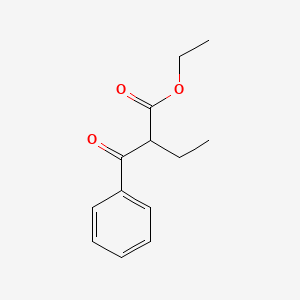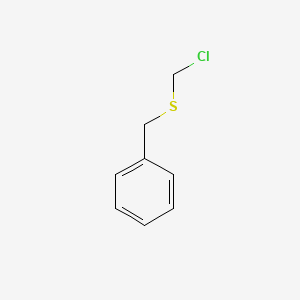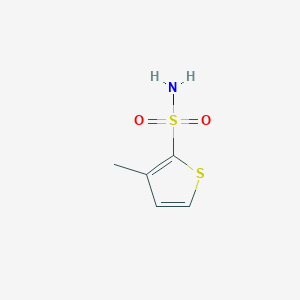
3-Methylthiophene-2-sulfonamide
Übersicht
Beschreibung
3-Methylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C5H7NO2S2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 372540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Voltammetric Detection in Analytical Chemistry
The detection of sulfonamide compounds, including 3-Methylthiophene-2-sulfonamide, at a poly(3-methylthiophene) coated electrode has been explored. This method shows potential for determining sulfonamides in veterinary and other applications due to its sensitivity and range (Msagati & Ngila, 2002).
Antiproliferative Agents in Cancer Research
A series of this compound derivatives have been synthesized and shown to have in-vitro antiproliferative activity against various cancer cell lines. These derivatives display significant potential as therapeutic agents for cancer treatment (Pawar, Pansare, & Shinde, 2018).
Endothelin Receptor Antagonists
Research on 2-aryloxycarbonylthiophene-3-sulfonamides, a category closely related to this compound, has identified compounds with potent antagonistic activity at endothelin receptors, suggesting applications in cardiovascular therapies (Raju et al., 1997).
Development of Therapeutic Radiopharmaceuticals
Investigations into rhenium complexes, including those involving sulfonamide-based dithiocarbimates linked to this compound, are ongoing for potential use in therapeutic radiopharmaceuticals. These complexes are of interest due to their solubility and structural features (Perils et al., 2017).
Urease Inhibition and Antibacterial Activities
Newly synthesized thiophene sulfonamide derivatives, including this compound, have shown promising results as urease inhibitors and antibacterial agents. Their diverse functional groups significantly affect their activity (Noreen et al., 2017).
Exploration in Molecular Imaging and Therapeutics
Research into novel rhenium(V) nitride complexes with dithiocarbimate ligands, including those derived from sulfonamide compounds related to this compound, has implications for molecular imaging and therapeutic applications, offering new insights into the design of radiopharmaceuticals (Perils et al., 2017).
Zukünftige Richtungen
Thiophene-based analogs, including 3-Methylthiophene-2-sulfonamide, are of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on the development of novel thiophene-based sulfonamide derived therapeutic agents .
Wirkmechanismus
Target of Action
3-Methylthiophene-2-sulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial activity . The primary targets of sulfonamides are bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is involved in the synthesis of folic acid in bacteria . By binding to the active site of DHPS, sulfonamides prevent the normal substrate, para-aminobenzoic acid (PABA), from binding. This inhibits the production of folic acid, disrupting bacterial growth and proliferation .
Biochemical Pathways
The inhibition of folic acid synthesis affects multiple biochemical pathways within the bacteria. Folic acid is a precursor to tetrahydrofolate, a coenzyme involved in the synthesis of purines and pyrimidines, which are essential components of DNA . By inhibiting folic acid synthesis, sulfonamides indirectly disrupt DNA synthesis, leading to bacterial death .
Pharmacokinetics
Sulfonamides in general are known to be well-absorbed orally, widely distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties may vary depending on the specific structure of the sulfonamide, including the presence of the 3-methylthiophene group.
Result of Action
The ultimate result of this compound’s action is the inhibition of bacterial growth and proliferation. By disrupting folic acid synthesis and, consequently, DNA synthesis, this compound causes bacterial death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as organic matter or other drugs, could impact the compound’s bioavailability and effectiveness .
Biochemische Analyse
Biochemical Properties
Sulfonamides, a class of compounds to which 3-Methylthiophene-2-sulfonamide belongs, are known to interact with various enzymes and proteins . They are often used as inhibitors of carbonic anhydrase, an enzyme involved in maintaining pH and fluid balance in the body .
Cellular Effects
It is known that sulfonamides can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Sulfonamides are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Sulfonamides are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
3-methylthiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S2/c1-4-2-3-9-5(4)10(6,7)8/h2-3H,1H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCDPFVJVPDYRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00321267 | |
| Record name | 3-Methyl-2-thiophenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00321267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81417-51-8 | |
| Record name | NSC372540 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372540 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyl-2-thiophenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00321267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylthiophene-2-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol](/img/structure/B1330552.png)

![4-methyl-N,N-bis(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B1330554.png)
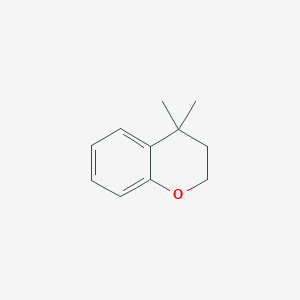

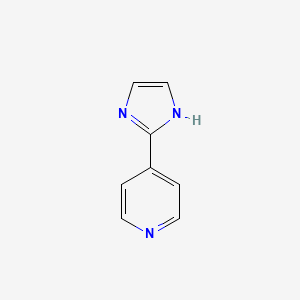
![7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine](/img/structure/B1330559.png)
